N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea
Description
N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is a thiourea derivative characterized by a benzyl group and a 4-hydroxy-3-methoxyphenylmethyl substituent attached to the thiourea core. Thioureas are organosulfur compounds with the general structure R¹NHC(S)NR²R³, known for their versatility in medicinal chemistry, agrochemicals, and materials science. The unique combination of hydroxy (electron-donating) and methoxy (moderately lipophilic) groups in this compound likely enhances its solubility, bioavailability, and interaction with biological targets through hydrogen bonding and hydrophobic effects .
Properties
CAS No. |
921766-27-0 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H18N2O2S/c1-20-15-9-13(7-8-14(15)19)11-18-16(21)17-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H2,17,18,21) |
InChI Key |
OJNZZJNMNYWUHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC(=S)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzylamine and thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
Analgesic Properties
Research has indicated that derivatives of thiourea, including N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea, exhibit significant analgesic properties. A study highlighted the development of thiourea derivatives as vanilloid receptor ligands aimed at discovering new analgesics. Among these compounds, certain derivatives demonstrated potent agonistic activity at vanilloid receptors, which are crucial in pain perception. Specifically, some compounds showed Ki values as low as 11 nM, indicating strong receptor binding affinity, and exhibited analgesic effects in animal models .
Antitumor Activity
Thiourea derivatives have also been investigated for their antitumor potential. A class of protein tyrosine kinase inhibitors featuring thiourea frameworks was designed and synthesized, showing promising inhibitory activity against human lung adenocarcinoma cell lines. The study revealed that modifications to the thiourea structure could enhance its antitumor efficacy significantly .
Anxiolytic and Antidepressant Effects
Recent studies have explored the anxiolytic and antidepressant effects of thiourea derivatives in animal models. For instance, a compound structurally related to this compound exhibited significant anti-anxiety effects in mice, as evidenced by increased exploration behaviors in various behavioral assays. Molecular docking studies further supported its potential efficacy by demonstrating high binding affinity to target proteins involved in anxiety pathways .
Multicomponent Synthesis
A notable method involves a multicomponent synthesis approach that is both efficient and environmentally friendly. This method allows for the formation of thioureas without the need for organic solvents or catalysts, enhancing the sustainability of the process .
Chromatography-Free Techniques
Recent advancements have introduced chromatography-free techniques for synthesizing thioureas, which streamline the process and improve yields. This method utilizes water as a solvent and can accommodate a diverse range of starting materials, making it versatile for producing various thiourea derivatives .
Therapeutic Potential and Case Studies
The therapeutic potential of this compound is supported by various case studies:
Mechanism of Action
The mechanism of action of N-Benzyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. Additionally, the hydroxy and methoxy groups on the phenyl ring can participate in various interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Functional Group Analysis
The bioactivity and chemical reactivity of thioureas are heavily influenced by their substituents. Below is a comparative analysis of key structural features and biological activities:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound's 4-hydroxy-3-methoxyphenylmethyl group provides electron-donating effects, which may improve binding to polar biological targets (e.g., enzymes) compared to electron-withdrawing groups like nitro in N-Benzoyl-N'-(4-nitrophenyl)thiourea .
- Steric Effects : Bulky substituents (e.g., biphenyl in ) can hinder molecular interactions, but the target compound's benzyl and methoxyphenyl groups balance steric bulk with flexibility .
- Bioactivity : Simpler thioureas (e.g., phenylthiourea) show enzyme inhibition, while complex derivatives with aromatic or heterocyclic groups (e.g., benzimidazole in ) exhibit broader anticancer and antimicrobial activities .
Unique Advantages of the Target Compound
- Dual Functional Groups : The 4-hydroxy-3-methoxyphenylmethyl group combines hydrogen-bonding capacity (hydroxy) and moderate lipophilicity (methoxy), optimizing interactions with diverse biological targets.
- Synergistic Effects : Compared to simpler thioureas, the combination of benzyl and methoxyphenyl groups may reduce toxicity while enhancing selectivity .
Biological Activity
N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this thiourea derivative, summarizing key research findings, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Properties:
- IUPAC Name: this compound
- Molecular Formula: C16H18N2O2S
- Molecular Weight: 302.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiourea derivatives often exhibit enzyme inhibitory properties, particularly against kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit epidermal growth factor receptor (EGFR) and HER-2 kinases, crucial in tumor growth and metastasis .
Anticancer Activity
- Inhibition of Tumor Growth:
- Mechanistic Insights:
Antimicrobial Activity
Research has also explored the antimicrobial properties of thiourea derivatives. This compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- In Vitro Studies:
- Animal Models:
Comparative Analysis
| Activity | This compound | Similar Compounds |
|---|---|---|
| Anticancer Activity | IC50 < 10 µM against MCF-7 | Other thioureas with IC50 ~ 20 µM |
| Antimicrobial Activity | Effective against Gram-positive bacteria | Comparable compounds show varied efficacy |
| Mechanism | EGFR and HER-2 inhibition | Similar binding profiles observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
